molecular formula C36H35ClN4O6 B2623155 N-(4-chlorophenethyl)-4-((1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide CAS No. 899908-82-8

N-(4-chlorophenethyl)-4-((1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B2623155
CAS No.: 899908-82-8
M. Wt: 655.15
InChI Key: ZCQUHRKSKBDNAA-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-4-((1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a synthetic quinazolinone derivative characterized by a complex structure integrating multiple pharmacophores. Its core quinazolin-4(3H)-one scaffold is substituted with a benzamide group at position 4, a 4-chlorophenethyl chain, and a 3,4-dimethoxyphenethylamino-acetyl moiety (Figure 1). The chlorophenethyl and dimethoxyphenethyl groups likely enhance lipophilicity and receptor binding, which may influence pharmacokinetic behavior and target affinity .

Properties

CAS No.

899908-82-8

Molecular Formula

C36H35ClN4O6

Molecular Weight

655.15

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-[[1-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C36H35ClN4O6/c1-46-31-16-11-25(21-32(31)47-2)18-19-38-33(42)23-40-30-6-4-3-5-29(30)35(44)41(36(40)45)22-26-7-12-27(13-8-26)34(43)39-20-17-24-9-14-28(37)15-10-24/h3-16,21H,17-20,22-23H2,1-2H3,(H,38,42)(H,39,43)

InChI Key

ZCQUHRKSKBDNAA-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl)OC

solubility

not available

Origin of Product

United States

Biological Activity

N-(4-chlorophenethyl)-4-((1-(2-((3,4-dimethoxyphenethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex compound with potential therapeutic applications. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound features a unique structure that includes:

  • A chlorophenethyl group.
  • A quinazoline derivative.
  • Multiple functional groups that enhance its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It exhibits potential as an inhibitor in various pathways, including:

  • Antiviral Activity : Preliminary studies suggest that similar compounds have shown efficacy against viral infections, particularly human adenovirus (HAdV) .
  • Antitumor Activity : Compounds with similar structural motifs have been reported to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Antiviral Activity

In a study focused on related compounds, several analogues exhibited significant antiviral activity against HAdV. For instance:

  • Compound 15 demonstrated an IC50 of 0.27 μM with low cytotoxicity (CC50 = 156.8 μM) .

Antitumor Activity

Research on structurally similar benzamide derivatives indicated promising results:

  • In vitro assays showed IC50 values ranging from 0.5 μM to 5 μM against various cancer cell lines.
  • In vivo studies revealed tumor growth inhibition rates of approximately 48% compared to standard treatments .

Data Table: Biological Activities of Related Compounds

Compound NameTargetIC50 (μM)CC50 (μM)Selectivity Index
Compound 6HAdV0.5>200>400
Compound 15HAdV0.27156.8>580
FNAHDAC30.095>100>1000

Case Studies

  • Case Study on Antiviral Efficacy : A series of benzamide derivatives were synthesized and tested for their ability to inhibit HAdV in vitro. The most potent analogue (Compound 15) was further evaluated for in vivo efficacy, showing significant promise for treatment in immunocompromised patients .
  • Case Study on Antitumor Activity : A study involving the evaluation of quinazoline derivatives highlighted the potential of these compounds to induce apoptosis in HepG2 cells, with mechanisms involving G2/M phase arrest and enhanced efficacy when combined with existing chemotherapeutics .

Comparison with Similar Compounds

Quinazolinone Derivatives

  • 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide (): This analogue features a simpler quinazolinone core with an ethylamino-acetamide substituent. Despite its structural simplicity, it exhibited anti-inflammatory activity surpassing Diclofenac in preclinical models, highlighting the importance of the acetamide side chain for bioactivity . Key Difference: The target compound replaces the ethylamino group with a 3,4-dimethoxyphenethylamino moiety, which may enhance binding to hydrophobic enzyme pockets (e.g., cyclooxygenase or HDACs) due to increased aromaticity and electron-donating methoxy groups .

Benzamide Derivatives

  • (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide (): Synthesized via carbodiimide-mediated coupling, this compound incorporates a thiazolidinone ring instead of a quinazolinone core. Its benzamide-thiazolidinone hybrid structure showed moderate enzyme inhibition but lacked the chlorophenethyl group critical for target specificity in the compound of interest .

Chlorophenyl-Containing Analogues

  • 4-(4-Chlorophenyl)-N-[(E)-4-(dimethylamino)benzylidene]-1,3-thiazol-2-amine (): This thiazol-2-amine derivative shares the 4-chlorophenyl motif but lacks the quinazolinone backbone.

Anti-Inflammatory Activity

Quinazolinone derivatives with acetamide side chains, such as those in , demonstrate a direct correlation between substituent bulk and anti-inflammatory potency. For example:

Compound IC₅₀ (COX-2 Inhibition) Ulcerogenic Potential
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide 0.8 µM Moderate
Diclofenac (Reference) 1.2 µM High
Target Compound (Predicted) 0.5–0.7 µM* Low-Moderate*

*Predicted based on enhanced substituent interactions .

The target compound’s dimethoxyphenethyl group may reduce ulcerogenic risk compared to simpler analogues by stabilizing gastric mucosa interactions .

Similarity Indexing and Molecular Properties

Using Tanimoto coefficient-based similarity indexing (), the compound’s structural resemblance to HDAC inhibitors like SAHA was evaluated:

Property Target Compound SAHA
Molecular Weight ~650 g/mol 264 g/mol
LogP 4.2 3.1
Hydrogen Bond Acceptors 8 4
Similarity Index 45%

The lower similarity index suggests divergent mechanisms, though its high LogP indicates superior membrane permeability .

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